[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
This compound is a derivative of dichloropyridine . Dichloropyridine is a chlorine derivative of pyridine and is used as an intermediate in many chemical reactions . The development of pharmaceuticals, agrochemicals, and metal complexes often involves dichloropyridine .
Synthesis Analysis
While specific synthesis information for this compound is not available, dichloropyridine can be produced by direct reaction of pyridine with chlorine . An intermediate in this process is 2-chloropyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Dichloropyridine has a molecular weight of 147.99 g/mol .Scientific Research Applications
Synthesis and Chemical Reactivity
[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate is involved in various synthetic chemical processes. One study highlights its role in the synthesis of tetrahydropyridines via a phosphine-catalyzed annulation reaction, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity (Zhu, Lan, & Kwon, 2003).
Complexation and Binding Studies
Research has shown that compounds like this compound can interact with metal salts, forming various products. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to form coordination polymers and metallomacrocycles, indicating potential in materials science and coordination chemistry (Ghosh, Savitha, & Bharadwaj, 2004).
Pharmaceutical Applications
Compounds related to this compound have been studied for their potential in pharmaceuticals. For instance, derivatives of pyridine-2,6-carboxamide have shown significant antimicrobial activity, suggesting a role in developing new antibacterial and antifungal agents (Al-Omar & Amr, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[2-(3-methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-9-3-2-4-11(5-9)19-13(20)8-22-15(21)10-6-12(16)14(17)18-7-10/h2-7H,8H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVRZRITSKTPBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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